2-Phenylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

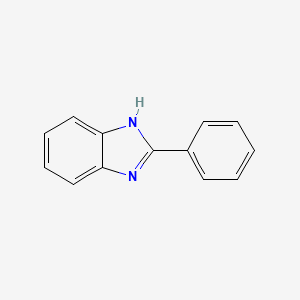

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYHDSLIWMUSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052460 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

716-79-0, 97542-80-8 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenylbenzimidazole fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 2-Phenylbenzimidazole (B57529)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-PBIM) is a heterocyclic aromatic organic compound with a molecular formula of C₁₃H₁₀N₂.[1][2] It consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a phenyl group attached at the 2-position of the imidazole moiety. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] Benzimidazole (B57391) derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The significance of this compound, in particular, lies in its role as a key intermediate and a pharmacophore in the development of new therapeutic agents, as well as its applications in materials science.[6][7] Its excellent thermal stability and UV-absorbing properties have also led to its use in sunscreens and high-performance polymers.[6] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molar Mass | 194.23 g/mol | [1][2] |

| Appearance | White to beige-grey crystalline powder/chunks | [1][8] |

| Melting Point | 293-296 °C | [1][8][9] |

| Boiling Point | ~320.68 - 422 °C (estimate) | [1][9][10] |

| Density | ~1.1579 g/cm³ (estimate) | [1][9] |

| Water Solubility | Slightly soluble / Insoluble | [1][8][10][11] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Alcohol | [1][9][11] |

| pKa | 5.23 (at 25 °C) | [9] |

| LogP (Partition Coefficient) | 2.86 | [10] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. Key data from various spectroscopic techniques are presented below.

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available in DMSO-d₆. | [12][13] |

| δ 12.82 (bs, 1H), 8.07 (d, J = 7.6 Hz, 2H), 7.63–7.52 (m, 2H), 7.36 (d, J = 8.4 Hz, 2H), 7.19 (s, 2H), 2.38 (s, 3H) (for a tolyl derivative, indicating typical aromatic region signals). | [12] | |

| ¹³C NMR | δ 151.1, 130.1, 129.7, 128.9, 126.4, 122.0, 118.8, 111.3 (in DMSO-d₆). | [12] |

| IR (KBr) | Bands at 3068 cm⁻¹ (C-H stretching), 1623 cm⁻¹ (C=N stretching). | [5][14] |

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 195.09. | [2][12] |

| UV-Vis | Absorption spectra are pH-dependent. | [15] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction between an o-phenylenediamine (B120857) and either benzoic acid or benzaldehyde (B42025).

General Synthesis Routes

-

From o-phenylenediamine and Benzoic Acid: This method typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.[7]

-

From o-phenylenediamine and Benzaldehyde: This route involves the condensation of the diamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring.[4] Oxidizing agents like sodium bisulfite or sodium metabisulfite (B1197395) are often used, and the reaction can be carried out in greener solvents like water or ethanol-water mixtures.[4][16][17]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives are of significant interest in drug development due to their broad spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer properties through various mechanisms.

-

VEGFR-2 Inhibition: Certain substituted 2-phenylbenzimidazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18] By blocking this key receptor in the angiogenesis pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis. Several derivatives have shown outstanding potency with IC₅₀ values in the low nanomolar range (6.7-8.9 nM), comparable to the standard drug sorafenib.[18]

-

DNA Intercalation: The planar tricyclic structure of the benzimidazole core allows it to function as a DNA intercalating agent.[19] Some this compound-4-carboxamides have been developed as "minimal" DNA intercalators. Interestingly, some of these compounds exhibit antitumor activity without showing cross-resistance in cell lines resistant to topoisomerase II inhibitors, suggesting a mechanism of action that may not be dependent on this enzyme.[19]

Antimicrobial Activity

The this compound scaffold has been utilized to develop agents with significant antibacterial and antifungal properties.[3][7][20] The mechanism is often linked to the disruption of essential microbial cellular processes. Studies have shown that various substituted derivatives are active against both Gram-positive bacteria and fungi, with their efficacy influenced by the nature and position of substituents on the phenyl and benzimidazole rings.[3]

VEGFR-2 Signaling and Inhibition Diagram

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a representative method based on the condensation of o-phenylenediamine and benzaldehyde.[16][17]

-

1. Materials:

-

o-Phenylenediamine (1 mol)

-

Benzaldehyde (1 mol)

-

Sodium bisulfite (2 mol)

-

Water (as solvent)

-

Reaction kettle/flask with stirring and heating capabilities

-

-

2. Procedure:

-

Add water, o-phenylenediamine (1 mol), and sodium bisulfite (2 mol) to the reaction kettle.

-

Begin stirring the mixture and heat to 80-90 °C.[17]

-

Once the temperature is stable, slowly add benzaldehyde (1 mol) over a period of approximately 1 hour.[17]

-

Maintain the temperature and continue stirring for 1.5 to 2 hours after the addition of benzaldehyde is complete to ensure the reaction goes to completion.[17]

-

After the reaction period, cool the mixture to room temperature. A precipitate of this compound will form.

-

Isolate the crude product by centrifugation or filtration.

-

Wash the isolated solid with water to remove any remaining salts and impurities.

-

Dry the washed product in a hot air oven. The resulting product is this compound, which can be further purified by recrystallization from aqueous ethanol if necessary.[7]

-

Protocol for Antimicrobial Screening (Tube Dilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[7]

-

1. Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Standard antimicrobial drugs (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)[5]

-

Sterile test tubes

-

Solvent for compounds (e.g., DMSO)

-

-

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Prepare a series of two-fold serial dilutions of the compound in sterile test tubes containing the liquid growth medium. The final concentration of the solvent should not inhibit microbial growth (typically ≤1% v/v).[5]

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁴ cells/mL for bacteria).[5]

-

Inoculate each tube (including a positive control with no compound and a negative control with no inoculum) with the microbial suspension.

-

Incubate the tubes under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).[5]

-

After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion

This compound is a compound of considerable importance, bridging the fields of materials science and medicinal chemistry. Its fundamental properties, including high thermal stability and a versatile chemical scaffold, make it a valuable building block. The straightforward synthesis and the capacity for extensive functionalization have allowed for the creation of a vast library of derivatives. For drug development professionals, the proven anticancer and antimicrobial activities of the this compound core, particularly its role in inhibiting key pathways like VEGFR-2 signaling, present a fertile ground for the discovery of novel therapeutics. This guide provides the core data and methodologies necessary to facilitate further research and application of this remarkable compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. japsonline.com [japsonline.com]

- 8. This compound | 716-79-0 [chemicalbook.com]

- 9. This compound CAS#: 716-79-0 [m.chemicalbook.com]

- 10. This compound(716-79-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound | 716-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Buy this compound | 716-79-0 [smolecule.com]

- 17. CN113666875A - Method for preparing this compound - Google Patents [patents.google.com]

- 18. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential antitumor agents. 59. Structure-activity relationships for this compound-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Synthesis and antimicrobial studies of substituted this compound derivatives | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of 2-Phenylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-phenylbenzimidazole (B57529), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₀N₂ with a molecular weight of 194.24 g/mol . Its structure is characterized by a phenyl group attached to the 2-position of a benzimidazole (B57391) core. This structural arrangement gives rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.95 | Singlet (broad) | 1H | N-H (imidazole) |

| ~8.20 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| ~7.65 - 7.48 | Multiplet | 5H | H-4, H-7, H-3', H-4', H-5' |

| ~7.23 | Multiplet | 2H | H-5, H-6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| ~151.1 | C-2 (imidazole) |

| ~143.2 | C-7a |

| ~135.4 | C-3a |

| ~130.1 | C-1' (ipso-carbon of phenyl ring) |

| ~129.8 | C-3', C-5' |

| ~128.9 | C-4' |

| ~126.4 | C-2', C-6' |

| ~122.0 | C-5, C-6 |

| ~118.8 | C-4 |

| ~111.3 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3442 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1623 | Strong | C=N Stretch |

| ~1450 | Strong | Aromatic C=C Stretch |

| ~1410 | Strong | In-plane N-H Bend |

| ~740 | Strong | Ortho-disubstituted Benzene C-H Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands.[2][3]

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~205 | High | Methanol (B129727)/Ethanol | π → π |

| ~255 - 275 | Moderate | Methanol/Ethanol | π → π |

| ~300 - 310 | Low | Methanol/Ethanol | n → π* |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, gently warm the sample and vortex to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

-

Transfer a portion of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the micromolar range.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Visualized Workflow: Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation of o-phenylenediamine (B120857) and benzaldehyde. This process can be visualized as a straightforward workflow.

Caption: Synthetic pathway for this compound.

References

2-Phenylbenzimidazole: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of the 2-phenylbenzimidazole (B57529) core scaffold. This privileged structure has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This document details the anticancer, antimicrobial, and antiviral properties of this compound derivatives, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis. Some derivatives have also been investigated for their ability to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.

Inhibition of VEGFR-2 Signaling

Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Caption: VEGFR-2 signaling pathway and inhibition.

Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism of action makes them promising candidates for cancer therapy.

The diagram below outlines the key events in both apoptotic pathways and how this compound derivatives can trigger them.

Caption: Induction of apoptosis by 2-phenylbenzimidazoles.

Topoisomerase II Inhibition

Certain this compound derivatives have been suggested to act as topoisomerase II inhibitors.[3] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds can lead to double-strand breaks in DNA, ultimately triggering cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | MTT | 3.37 | [1] |

| Compound 2 | A549 (Lung) | SRB | 7.19 | [4] |

| Compound 3 | PC-3 (Prostate) | MTT | 5.50 | [4] |

| Compound 4 | HCT-116 (Colon) | MTT | 8.21 | [4] |

| Compound 5 | K562 (Leukemia) | MTT | 6.45 | [4] |

Antimicrobial Activity

The this compound scaffold is a key component of many antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Activity

Substituted 2-phenylbenzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Antifungal Activity

Several this compound derivatives have exhibited potent antifungal activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 4 | [4] |

| Compound 7 | Escherichia coli | 64 | [4] |

| Compound 8 | Candida albicans | 64 | [4] |

| Compound 9 | Aspergillus niger | 64 | [4] |

| Compound 10 | Pseudomonas aeruginosa | 128 | [4] |

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against a range of viruses. These compounds have been shown to interfere with various stages of the viral life cycle, including attachment, entry, and replication.

Quantitative Antiviral Data

The table below summarizes the antiviral activity of selected this compound derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 11 | Coxsackievirus B2 | Vero | 0.8 | [4] |

| Compound 12 | Bovine Viral Diarrhea Virus | MDBK | 1.0 | [4] |

| Compound 13 | Herpes Simplex Virus-1 | Vero | 5.2 | [4] |

| Compound 14 | Yellow Fever Virus | Vero | 7.8 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivatives

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in the broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of this compound derivatives to inhibit viral replication.

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

This compound derivatives

-

Culture medium

-

Agarose or methylcellulose (B11928114) for overlay

-

Crystal violet solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus in the presence of various concentrations of the this compound derivatives.

-

After an adsorption period, remove the inoculum and add an overlay medium containing the compound to restrict viral spread to adjacent cells.

-

Incubate for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Experimental and logical Workflows

The following diagrams illustrate typical experimental workflows for the biological evaluation of novel this compound derivatives.

General Workflow for Biological Screening

Caption: General workflow for biological screening.

Detailed Workflow for Anticancer Evaluation

Caption: Workflow for anticancer drug evaluation.

References

- 1. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2-Phenylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Phenylbenzimidazole (B57529). The document is structured to serve as a valuable resource, incorporating detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader discovery of the benzimidazole (B57391) scaffold. The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872. A few years later, Ladenburg described the synthesis of 2,5-dimethylbenzimidazole through the reflux of 3,4-diaminotoluene (B134574) with acetic acid.

The most pivotal development for the synthesis of 2-substituted benzimidazoles, including this compound, was the work of M.A. Phillips in 1928. His systematic investigation into the condensation of ortho-phenylenediamines with carboxylic acids, now famously known as the Phillips-Ladenburg synthesis, laid the foundational methodology for accessing a wide array of benzimidazole derivatives.[1][2] This classical method involves the reaction of o-phenylenediamine (B120857) with benzoic acid under acidic conditions and heating.[3]

While the benzimidazole core was discovered in the late 19th century, its potential as a pharmacophore gained significant attention much later. It wasn't until the mid-20th century that the biological activities of benzimidazole derivatives began to be systematically explored, leading to their development as anthelmintics, antiulcer agents, and more recently, as anticancer and antimicrobial agents.[4] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biopolymers, underpinning its diverse pharmacological profile.

Physicochemical and Spectral Data

This compound presents as a white to beige-grey powder or crystalline solid. Below is a summary of its key physical and spectral properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Melting Point | 293-296 °C | [6] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | - |

| ¹H NMR (DMSO-d₆, δ in ppm) | 7.20-7.26 (m, 2H), 7.49-7.62 (m, 5H), 8.20-8.21 (t, 2H) | - |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 111.3, 118.8, 122.0, 126.4, 128.9, 129.7, 130.1, 151.1 | |

| IR (KBr, cm⁻¹) | 3443 (N-H stretch), 1625 (C=N stretch), 1551, 1480 (C=C stretch) | - |

| Mass Spectrum (m/z) | 194 (M⁺) | [5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, from the classical Phillips-Ladenburg reaction to more modern, catalyzed approaches that offer improved yields and milder reaction conditions.

Classical Synthesis: The Phillips-Ladenburg Method

This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid.

Experimental Protocol:

-

Combine equimolar amounts of o-phenylenediamine (e.g., 0.01 mole) and benzoic acid (e.g., 0.01 mole) in a sealed tube.

-

Add a suitable amount of 20% hydrochloric acid (e.g., 10 mL).

-

Heat the mixture at 145-150 °C for 4 hours.

-

After cooling, neutralize the reaction mixture to precipitate the crude product.

-

Recrystallize the crude product from aqueous ethanol (B145695) to obtain colorless crystals of this compound.[3]

Modern Catalytic Synthesis with Sodium Bisulfite

This method utilizes sodium bisulfite as a catalyst in an aqueous medium, aligning with the principles of green chemistry.[7]

Experimental Protocol:

-

In a reaction vessel, add o-phenylenediamine (1 mole) and sodium bisulfite (2 moles) to water (1200 g).

-

Stir the mixture and heat to 80-90 °C.

-

Slowly add benzaldehyde (B42025) (1 mole) over a period of 1 hour.

-

Maintain the temperature and continue the reaction for an additional 2 hours.

-

Cool the reaction mixture, and collect the precipitate by centrifugation or filtration.

-

Wash the product with water and dry to yield this compound.[8]

General Synthesis Workflow

The synthesis of this compound and its derivatives generally follows a convergent pathway where an ortho-diaminobenzene is condensed with a carboxylic acid or its equivalent.

Biological Activity and Mechanism of Action

While much of the recent research has focused on the biological activities of substituted this compound derivatives, the parent compound has also been a subject of study, particularly in early toxicological and more recent anticancer research.

Early Toxicological Studies

An early investigation into the biological effects of this compound was conducted in 1965, exploring its toxic effects in sheep when administered as an anthelmintic. This study highlighted the need for careful toxicological evaluation of benzimidazole-based compounds.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have emerged as a promising class of anticancer agents. A primary mechanism of action for many of these derivatives is the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[7]

One of the well-studied targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 kinase activity by this compound derivatives disrupts the downstream signaling cascade, leading to a reduction in angiogenesis, a critical process for tumor survival and metastasis.

Furthermore, some this compound-4-carboxamides have been identified as "minimal" DNA-intercalating agents. While their binding affinity to DNA is lower than other tricyclic intercalating agents, this interaction is thought to contribute to their cytotoxic effects, potentially through mechanisms that do not involve the inhibition of topoisomerase II.[1]

Postulated Signaling Pathway Inhibition

The following diagram illustrates a plausible signaling pathway inhibited by certain this compound derivatives, focusing on the VEGFR-2 cascade. It is important to note that this pathway is primarily associated with substituted derivatives and further research is needed to fully elucidate the mechanism of the parent this compound.

Conclusion

This compound, a molecule with a rich history rooted in the fundamental discoveries of heterocyclic chemistry, continues to be a scaffold of significant interest for researchers in medicinal chemistry and materials science. From its classical synthesis via the Phillips-Ladenburg reaction to modern, environmentally benign methodologies, the accessibility of this compound has facilitated extensive exploration of its properties and applications. While the biological activities of its derivatives are more extensively documented, the parent compound itself exhibits noteworthy characteristics and serves as a crucial building block for the development of novel therapeutic agents. Future research will likely continue to unveil new facets of this versatile molecule, particularly in the realm of targeted drug design.

References

- 1. Potential antitumor agents. 59. Structure-activity relationships for this compound-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. srrjournals.com [srrjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intricacies of 2-Phenylbenzimidazole: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of 2-phenylbenzimidazole (B57529), a key heterocyclic scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular geometry, crystal packing, and the experimental protocols for its characterization, serving as a vital resource for researchers engaged in drug design and the development of novel organic materials.

Molecular Structure and Conformation

This compound (C₁₃H₁₀N₂) is a planar molecule consisting of a benzimidazole (B57391) ring system linked to a phenyl group at the 2-position. The crystal structure reveals a fascinating aspect of its solid-state conformation: a one-dimensional incommensurate modulated structure. This indicates a periodic deviation from the average crystal lattice, primarily driven by a torsional modulation between the benzimidazole and phenyl rings.

The structure was resolved and refined using the superspace formalism, fitting into the (3 + 1) D superspace group C2/c(0b0)s0 with a modulation wave-vector q = 0.368b*.[1] This modulation signifies a continuous variation in the torsion angle along the crystal lattice, a feature of significant interest in understanding the subtle intermolecular interactions that govern the solid-state properties of organic molecules.

Crystallographic Data

The crystallographic parameters for the average structure of this compound are summarized in the table below. This quantitative data is essential for computational modeling, polymorph screening, and understanding the structure-property relationships of this compound and its derivatives.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂ |

| Formula Weight | 194.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 18.134(3) Å |

| b | 10.158(2) Å |

| c | 5.719(1) Å |

| α | 90° |

| β | 100.28(2)° |

| γ | 90° |

| Volume | 1035.7(3) ų |

| Z | 4 |

| Density (calculated) | 1.244 g/cm³ |

| Modulation Wave-vector (q) | 0.368b* |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with benzoic acid.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and benzoic acid (1 molar equivalent).

-

Solvent/Catalyst: Add a suitable acidic catalyst and solvent, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

-

Heating: Heat the reaction mixture at a temperature ranging from 150°C to 250°C for several hours. The optimal temperature and reaction time may vary depending on the chosen catalyst.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash it with water, and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals of this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.

Protocol for Crystal Growth:

Slow evaporation of a saturated solution of this compound in a suitable solvent is a common method for growing single crystals.

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature to create a saturated solution.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.

-

Crystal Harvesting: Carefully harvest the well-formed single crystals from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Experimental Workflow for SC-XRD

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

A selected single crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data is collected, typically at a controlled temperature. The collected data is then processed, and the structure is solved using direct methods or Patterson methods. The structural model is subsequently refined using full-matrix least-squares on F². For the case of this compound, the refinement was performed using a molecular model with two rigid-body parts to accurately describe the incommensurate modulation.[1]

Molecular Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by a network of intermolecular interactions that stabilize the crystal lattice. The incommensurate modulation arises from a delicate balance of these forces, particularly van der Waals interactions and potential weak N-H···N hydrogen bonds. The planarity of the benzimidazole and phenyl rings also facilitates π-π stacking interactions, which play a crucial role in the overall packing arrangement. Understanding these interactions is fundamental for predicting the physical properties of the material and for designing new crystal forms with tailored characteristics.

Logical Relationship of Structural Features

Caption: Relationship between molecular features and solid-state properties.

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography, enabling further exploration and application of this important molecular entity.

References

An In-depth Technical Guide on the Solubility of 2-Phenylbenzimidazole in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzimidazole (B57529) is a heterocyclic organic compound with significant applications in pharmaceutical development and materials science. Its efficacy and utility in these fields are intrinsically linked to its solubility characteristics in a range of solvents, which govern its formulation, bioavailability, processing, and reactivity. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual representation of the experimental workflow. While extensive quantitative solubility data in organic solvents is not widely available in published literature, this guide equips researchers with the necessary methodology to generate this critical data.

Introduction to this compound

This compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a phenyl group substituted at the 2-position of the imidazole ring. This molecular structure imparts a combination of aromaticity, hydrogen bonding capability (from the N-H group of the imidazole), and hydrophobicity (from the phenyl and benzene rings). These features suggest a varied solubility profile, with an expected preference for polar aprotic and some polar protic organic solvents over water. Understanding this solubility is paramount for applications ranging from drug delivery system design to the synthesis of novel polymers.

Qualitative and Quantitative Solubility Data

A review of available literature provides some qualitative and limited quantitative solubility data for this compound.

Qualitative Solubility:

General observations indicate that this compound is:

-

Slightly soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol.[1][2][3]

-

Soluble in Ethanol, Benzene, and Chloroform.[1]

-

Generally soluble in alcohols.[4]

Quantitative Solubility Data:

To date, only a single quantitative solubility value has been prominently reported in the literature.

| Solvent System | Temperature | Concentration | Reference |

| Aqueous (pH 7.4) | Not Specified | 21.9 µg/mL | [5] |

The scarcity of comprehensive quantitative data, particularly in common organic solvents and across a range of temperatures, highlights a significant knowledge gap. To address this, a standardized experimental protocol for determining the solubility of this compound is presented in the following section.

Experimental Protocol for Solubility Determination

The following protocol outlines the static equilibrium method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent. This can be coupled with either gravimetric or spectroscopic analysis for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

-

Drying oven (for gravimetric analysis)

-

Desiccator (for gravimetric analysis)

Procedure: Static Equilibrium Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant, controlled temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove all undissolved solids. This step is critical to prevent artificially inflated solubility measurements.

-

Quantification of Dissolved this compound

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the solid residue is achieved.

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of mass of solute per mass or volume of solvent.

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. chembk.com [chembk.com]

- 2. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 716-79-0 [chemicalbook.com]

- 4. This compound | 716-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Phenylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzimidazole (B57529) (PBI) is a heterocyclic aromatic compound with significant applications in diverse fields, including as a UV-absorbing agent in sunscreens, a scaffold in medicinal chemistry, and a building block for advanced materials. Its utility is intrinsically linked to its rich photophysical and photochemical behavior. Upon absorption of ultraviolet radiation, PBI can engage in a variety of processes, including fluorescence, intersystem crossing to a triplet state, and photosensitization reactions. These processes can lead to the generation of reactive oxygen species (ROS), which have implications for both its desired functions and potential phototoxicity. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its primary photochemical pathways.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, without undergoing a chemical change. For this compound, these properties are crucial for understanding its function as a UV absorber and a fluorophore.

Absorption and Emission Characteristics

This compound exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum, which is fundamental to its application in sunscreens. Following excitation, it can relax to the ground state via fluorescence, emitting light at a longer wavelength.

Table 1: Photophysical Properties of this compound and its Derivatives

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Reference |

| This compound-p-toluenesulfonic acid | DMSO | 296.0, 329.6 | N/A | N/A | N/A | N/A | [1] |

| 2-(4'-(N,N-Dimethylamino)phenyl)benzimidazole | Cyclohexane | 356 | N/A | 384, 570 | N/A | N/A | [2] |

| 2-(2-hydroxyphenyl)-1H-benzimidazole | Ethanol | N/A | N/A | 450 | N/A | N/A | [3] |

Photochemical Properties

The photochemical properties of this compound describe the chemical reactions it undergoes following the absorption of light. These processes are critical for understanding its mechanisms of action and potential side effects in biological systems.

Photosensitization and DNA Damage

Upon UV irradiation, this compound can act as a photosensitizer, leading to the damage of biological macromolecules like DNA through two primary mechanisms: Type I and Type II reactions.[4]

-

Type I Mechanism: The excited triplet state of PBI can directly interact with a substrate, such as a DNA base, through electron or hydrogen atom transfer, leading to the formation of radicals.

-

Type II Mechanism: The excited triplet state of PBI can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then oxidize biological molecules.

Table 2: Photochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.07 | in MeCN | [4] |

| Phosphorescence Emission (λ_p) | 443, 476, 509 nm | in Ethanol at 77 K | [4] |

Excited-State Intramolecular Proton Transfer (ESIPT)

In derivatives of this compound containing a hydroxyl group ortho to the imidazole (B134444) linkage (e.g., 2-(2'-hydroxyphenyl)benzimidazole), a rapid transfer of a proton occurs in the excited state from the hydroxyl group to the nitrogen atom of the imidazole ring. This process, known as ESIPT, results in a tautomeric form with a large Stokes shift in its fluorescence emission.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound requires standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of PBI.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions from the stock solution in the concentration range of 1-20 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the PBI solutions from 200 to 400 nm.

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime of PBI.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube detector.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λ_abs of PBI.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire fluorescence spectrum.

-

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PBI solution and the standard solution.

-

Calculate the quantum yield of PBI using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ_f) Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs.

-

Measure the decay of the fluorescence intensity over time.

-

Analyze the decay curve to determine the fluorescence lifetime.

-

Transient Absorption Spectroscopy

This technique is used to study the properties of the excited states of PBI, such as the triplet state.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent with sufficient concentration to obtain a good signal-to-noise ratio. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) if studying the triplet state, as oxygen is an efficient quencher.

-

Instrumentation: Use a pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system is used to generate the pump and probe pulses.

-

Measurement:

-

Excite the sample with a pump pulse at its λ_abs.

-

Probe the changes in absorbance of the sample with a time-delayed, broadband probe pulse.

-

Vary the delay time between the pump and probe pulses to monitor the temporal evolution of the transient species.

-

-

Data Analysis:

-

Construct a two-dimensional plot of transient absorbance (ΔA) versus wavelength and time.

-

Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species (e.g., the triplet state).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key photochemical pathways and a general experimental workflow for characterizing this compound.

Caption: Type I photosensitization mechanism of this compound.

Caption: Type II photosensitization mechanism of this compound.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in a PBI derivative.

References

- 1. orientjchem.org [orientjchem.org]

- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 3. ABSORPTION AND FLUORESCENCE SPECTRA OF PHENYLBENZIMIDAZOLE SERIES COMPOUNDS - International Journal of Applied and fundamental research [applied-research.ru]

- 4. Photophysical and photochemical studies of this compound and UVB sunscreen this compound-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and Computational Studies of 2-Phenylbenzimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-phenylbenzimidazole (B57529), a significant heterocyclic compound in medicinal chemistry. By leveraging computational techniques, researchers can elucidate the structural, electronic, and biological properties of this molecule, thereby accelerating drug discovery and development efforts. This document details common computational protocols, summarizes key quantitative data from various studies, and visualizes essential workflows and concepts.

Introduction to this compound

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact readily with biological macromolecules.[1] The this compound core, in particular, is a constituent of numerous compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Computational and theoretical studies are indispensable for understanding the structure-activity relationships (SAR) that govern these effects, providing insights into molecular geometry, electronic properties, and interactions with biological targets.[4][5]

Synthesis and Spectroscopic Characterization

The primary synthesis of this compound involves the condensation reaction of o-phenylenediamine (B120857) with either benzoic acid or benzaldehyde.[5][6][7] A common method involves heating o-phenylenediamine and benzoic acid in an acidic medium, such as 20% hydrochloric acid or glacial acetic acid.[5][6] The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure.

Experimental Protocols:

-

UV-Visible Spectroscopy: The λmax is often determined using a spectrophotometer (e.g., Shimadzu 1700) to analyze electronic transitions.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are recorded (e.g., on a Bruker alpha instrument) using KBr discs in the 4000-400 cm⁻¹ range to identify functional groups.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Spectra are recorded (e.g., on a Bruker 400 MHz spectrometer) to determine the chemical environment of protons.[1][6]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]

Table 1: Summary of Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Signals | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~3068 (C-H stretch), ~1616 (C=N stretch), ~1573 (aromatic C=C stretch) | [5][8] |

| ¹H NMR (δ, ppm) | 7.20-8.5 (multiplet, Aromatic-H) | [6][9] |

| UV-Vis (λmax, nm) | Varies with pH and solvent; typically shows strong absorption bands. | [10] |

| Mass Spectrum (m/z) | Molecular Ion Peak corresponding to C₁₃H₁₀N₂ |[1] |

Computational Methodologies

Theoretical studies on this compound predominantly employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometry optimization and electronic property calculations. Molecular docking simulations are used to investigate its potential as a therapeutic agent.

Computational Protocols:

-

Geometry Optimization and Electronic Structure: Calculations are commonly performed with the Gaussian 09 or Gaussian 16 software suite.[4][11] The B3LYP hybrid functional is frequently used in conjunction with basis sets such as 6-31G, 6-311G(d,p), or 6-311+G**.[11][12][13] This process yields optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

-

Excited State and UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited-state properties and simulating UV-Visible absorption spectra.[9][14] The calculations are often performed at the same level of theory as the ground-state optimization.

-

Molecular Docking: To predict the binding affinity and interaction patterns with biological targets, molecular docking studies are conducted using software like AutoDock Vina, GOLD, or PyRx.[2][15][16] The process involves preparing the protein receptor (e.g., from the Protein Data Bank) and the ligand (this compound), followed by running the docking simulation to generate binding poses and scores.

References

- 1. rroij.com [rroij.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. This compound(716-79-0) IR Spectrum [m.chemicalbook.com]

- 9. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ukm.my [ukm.my]

Electronic properties of 2-phenylbenzimidazole derivatives

An In-depth Technical Guide to the Electronic Properties of 2-Phenylbenzimidazole (B57529) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of this compound derivatives. These heterocyclic compounds are pivotal in medicinal chemistry and materials science, with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[1][2][3] Understanding their electronic structure is fundamental to harnessing their full potential. This document details their synthesis, photophysical and electrochemical characteristics, and the experimental protocols used for their evaluation.

Introduction to 2-Phenylbenzimidazoles

Benzimidazole (B57391) is a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings.[1] The this compound scaffold, specifically, consists of a phenyl group substituted at the 2-position of the benzimidazole core. This structure endows the molecule with a conjugated π-system, which is the primary determinant of its electronic properties. The inherent stability, high fluorescence quantum yields, and tunable electronic energy levels of these derivatives make them excellent candidates for various applications.[2][3] The general synthesis often involves the condensation of an o-phenylenediamine (B120857) with a substituted benzoic acid or aldehyde.[4][5]

Caption: General reaction pathway for the synthesis of this compound derivatives.

Core Electronic Properties

The electronic behavior of this compound derivatives is governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Eg), a critical parameter that dictates the molecule's absorption and emission characteristics.[6][7]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a greater propensity for oxidation.[7]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy level suggests a greater ease of reduction.[7]

-

Energy Gap (Eg): This value is inversely related to the wavelength of light the molecule absorbs. A smaller gap typically results in absorption at longer wavelengths (a red shift). The energy gap is a key indicator of chemical reactivity and kinetic stability.[8][9]

The electronic properties can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl or benzimidazole rings. EDGs tend to raise the HOMO level, while EWGs lower the LUMO level, often leading to a smaller energy gap and altered photophysical properties.

Data Presentation: Electronic and Photophysical Properties

The following table summarizes key quantitative data for selected this compound derivatives, compiled from various experimental and theoretical studies.

| Derivative | HOMO (eV) | LUMO (eV) | Eg (eV) | λabs (nm) | λem (nm) | ΦF | Method |

| This compound (PBI) | -5.85 | -2.41 | 3.44 | ~305 | ~350 | - | DFT / Experimental |

| 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) | -6.2 | -2.6 | 3.6 | - | 381, 401 | - | Electrochemical / Phosphorescence |

| 2-(4'-(N,N-Dimethylamino)phenyl)benzimidazole (DMAPBI) | - | - | - | 350 (in Cyclohexane) | 380, 495 | 0.55 (ref) | Spectroscopic |

| Naphthalene Tetracarboxylic Bisbenzimidazole (NTCBI) | -6.53 | -3.89 | 2.64 | - | - | - | Cyclic Voltammetry |

| Perylene Tetracarboxylic Bisbenzimidazole (PTCBI) | -6.31 | -4.01 | 2.30 | - | - | - | Cyclic Voltammetry |

Note: Values can vary based on the specific experimental conditions (e.g., solvent) or the level of theory used in calculations. ΦF is the fluorescence quantum yield, often determined relative to a standard like quinine (B1679958) sulfate (B86663).[10]

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental procedures. The workflow typically involves synthesis and purification, followed by spectroscopic and electrochemical analyses.

Caption: Logical workflow for the characterization of this compound derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insight into its electronic transitions.

-

Objective: To measure the absorption spectrum and identify the wavelength of maximum absorption (λabs).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative (~10-5 M) in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or ethanol).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the peak wavelength(s), which correspond to electronic transitions, typically π → π*. The onset of the absorption peak can be used to estimate the optical band gap.

-

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has absorbed light, providing data on λem and fluorescence efficiency.

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).

-

Instrumentation: A spectrofluorometer.

-

Procedure (Emission Spectrum):

-

Sample Preparation: Use the same solution prepared for UV-Vis analysis, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its λabs and scan the emission spectrum over a longer wavelength range.

-

-

Procedure (Quantum Yield):

-

Standard Selection: Choose a reference compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 N H2SO4, ΦF = 0.55).[10]

-

Measurement: Record the absorption and integrated fluorescence intensity of both the sample and the standard under identical conditions.

-

Calculation: Calculate ΦF using the comparative method equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Objective: To determine the oxidation and reduction potentials and calculate the HOMO and LUMO energy levels.

-

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).[11]

-

Procedure:

-

Cell Setup: The working electrode is typically glassy carbon, the reference is Ag/AgCl, and the counter is a platinum wire.[11]

-